4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

5-HT2A receptor Serotonin Neuropharmacology

Generic piperidine replacements fail to replicate the >300-fold 5-HT2A selectivity of this scaffold. 4-[2-(4-Fluorophenyl)ethyl]piperidine HCl (CAS 148135-87-9) is the validated building block for volinanserin-class antagonists and CNS PET tracers. Benefits: • Proven 1.63 nM Ki derivative achievable • Optimized cLogP ~3.2 for BBB penetration • Stable HCl salt ensures reproducible weighing & yields. Procurement from BenchChem guarantees consistent purity and reliable global delivery.

Molecular Formula C13H19ClFN
Molecular Weight 243.75
CAS No. 148135-87-9
Cat. No. B600143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
CAS148135-87-9
Synonyms4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl
Molecular FormulaC13H19ClFN
Molecular Weight243.75
Structural Identifiers
SMILESC1CNCCC1CCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H18FN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H
InChIKeyGTMGHYPCNWLKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl: CNS Drug Discovery Scaffold


4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl (CAS 148135-87-9) is a halogenated piperidine derivative featuring a 4-fluorophenyl group attached via a two-carbon ethyl linker to the piperidine nitrogen. This hydrochloride salt (C13H19ClFN, MW 243.75) serves as a privileged scaffold in medicinal chemistry, particularly for the development of selective serotonergic and dopaminergic ligands . Its structural motif is a critical component of several high-profile CNS-active compounds, including the selective 5-HT2A antagonist volinanserin (MDL 100907), underscoring its strategic value in neuropharmacology research [1].

Why Substitution with Other Piperidines Fails


Generic substitution of 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl with structurally similar piperidine derivatives is not feasible due to the profound impact of subtle structural variations on downstream pharmacological profiles. The precise spatial orientation of the 4-fluorophenyl group, conferred by the two-carbon ethyl linker and the piperidine nitrogen substitution pattern, is essential for achieving high-affinity, subtype-selective interactions with CNS targets such as the 5-HT2A receptor [1]. Replacing this specific moiety with a shorter linker (e.g., methyl) or a different substitution pattern on the piperidine ring (e.g., 3- or 4-phenyl) results in a dramatic loss of potency and selectivity in the final active compounds, as demonstrated by SAR studies of halogenated diphenylpiperidines [2]. Furthermore, the hydrochloride salt form offers critical advantages in handling, stability, and solubility compared to the free base, which directly impacts the reproducibility and efficiency of synthetic workflows .

Comparator-Based Evidence Guide


5-HT2A Receptor Potency Advantage

The 4-[2-(4-fluorophenyl)ethyl]piperidine scaffold is a critical pharmacophoric element for achieving high 5-HT2A receptor affinity. In a direct SAR study, the derivative (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, which incorporates this exact scaffold, exhibited a Ki of 1.63 nM for the 5-HT2A receptor [1]. In contrast, closely related analogs lacking the ethyl-linked 4-fluorophenyl moiety, such as simple 4-benzoylpiperidines, displayed substantially lower potency (Ki values typically >100 nM) [2]. The >300-fold selectivity of this derivative over other 5-HT receptor subtypes further underscores the unique binding conformation imparted by this scaffold [1].

5-HT2A receptor Serotonin Neuropharmacology PET imaging

Salt Form Stability vs Free Base

The hydrochloride salt of 4-[2-(4-fluorophenyl)ethyl]piperidine offers quantifiable advantages in physical properties compared to its free base (CAS 148492-11-9). The hydrochloride salt is a stable, white solid at room temperature , whereas the free base is typically a liquid or low-melting solid with greater susceptibility to degradation and handling difficulties . This difference directly impacts the accuracy and reproducibility of synthetic procedures.

Chemical synthesis Compound management Medicinal chemistry

Validated Intermediate for CNS Ligand Synthesis

4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl is a direct and validated intermediate in the multi-kilogram synthesis of volinanserin (MDL 100907), a highly selective 5-HT2A antagonist (Ki = 0.36-0.56 nM) that has advanced to clinical trials . The compound is used to introduce the critical N-(4-fluorophenethyl)piperidine moiety, a transformation that cannot be replicated with simpler piperidine building blocks like 4-phenylpiperidine or 4-benzylpiperidine due to the strict requirement for the 4-fluoro substituent and the two-carbon ethyl spacer to achieve the desired receptor selectivity profile [1]. The availability of robust, published synthetic protocols (e.g., alkylation with 2-(4-fluorophenyl)ethyl bromide) specifically utilizing this intermediate streamlines the development of novel 5-HT2A ligands [2].

Drug synthesis 5-HT2A antagonist Volinanserin MDL 100907

Lipophilicity Tuning via 4-Fluoro Substituent

The presence of the para-fluoro substituent on the phenyl ring of 4-[2-(4-fluorophenyl)ethyl]-piperidine HCl imparts a specific lipophilicity profile that is distinct from its non-fluorinated or differently substituted analogs. While direct experimental logP for this exact compound is not widely reported, class-level data for similar N-(4-fluorophenethyl)piperidines indicate an approximate cLogP of 3.0-3.5 . This places it within the optimal range (cLogP 2-4) for passive blood-brain barrier (BBB) penetration, a critical parameter for CNS-active drug candidates. In contrast, the des-fluoro analog (4-phenyl) has a lower cLogP (~2.5) and may exhibit reduced BBB permeability, while the 4-chloro analog has a higher cLogP (~3.8) and is associated with increased risk of hERG liability and phospholipidosis [1].

Lipophilicity CNS drug design logP Fluorine chemistry

Optimal Applications


5-HT2A Ligand Synthesis for Neuroscience

This compound is the preferred starting material for the synthesis of novel 5-HT2A receptor ligands, such as those required for PET/SPECT imaging agent development or for probing serotonergic mechanisms in neuropsychiatric disorders. The validated potency (Ki = 1.63 nM for a key derivative) and >300-fold selectivity achievable with this scaffold [1] are not attainable with simpler piperidine building blocks. Researchers focused on 5-HT2A pharmacology should prioritize this specific hydrochloride salt to ensure their synthesized compounds possess the necessary target engagement profile.

Hit-to-Lead Optimization for CNS Drug Discovery

For programs targeting CNS disorders, 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl offers an optimal balance of lipophilicity (cLogP ~3.2) for BBB penetration [1], a key advantage over non-fluorinated or over-fluorinated analogs. Its established role as an intermediate in the synthesis of volinanserin (MDL 100907) provides a proven path to generating drug-like molecules with favorable selectivity profiles. Using this scaffold reduces the synthetic burden and property optimization efforts required in early-stage discovery.

Reproducible Chemical Synthesis Workflow

The hydrochloride salt form (CAS 148135-87-9) is the preferred reagent for chemical synthesis due to its solid-state stability and ease of handling, in contrast to the free base (CAS 148492-11-9) which is a liquid or low-melting solid [1]. This ensures accurate weighing and consistent reaction stoichiometry, which is critical for multi-step syntheses and for generating reliable SAR data. Procurement of the hydrochloride salt minimizes experimental variability and waste associated with handling unstable or hygroscopic free bases.

PET Tracer Development for In Vivo Imaging

The 4-[2-(4-fluorophenyl)ethyl]piperidine scaffold is an ideal core for developing PET tracers due to the presence of the fluorine atom, which can be substituted with 18F for radiolabeling. The high potency and selectivity achievable with this core (as demonstrated by the 1.63 nM Ki derivative) [1] are essential for generating high-contrast in vivo images with low background noise. This scaffold provides a strategic advantage for radiochemistry groups seeking to create novel CNS imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.